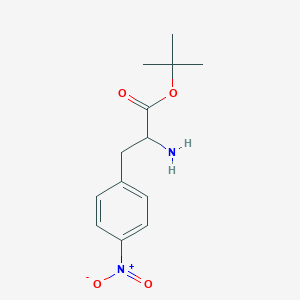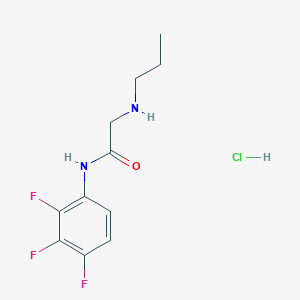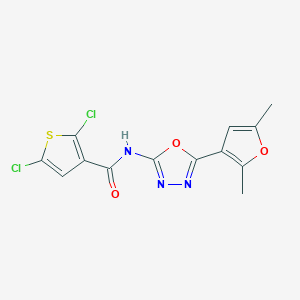
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate, also known as NBQX, is a non-competitive antagonist of the AMPA subtype of glutamate receptors. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the brain. It binds to a specific site on the receptor and blocks the influx of calcium ions into the cell, which is necessary for the depolarization of the postsynaptic membrane and the generation of an action potential. By blocking the excitatory effects of glutamate, Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate can prevent neuronal damage and cell death caused by excessive glutamate release.
Biochemical and Physiological Effects
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has been shown to have a wide range of biochemical and physiological effects in various experimental models. It can reduce the release of glutamate from presynaptic terminals, decrease the excitability of postsynaptic neurons, and increase the threshold for action potential firing. Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate can also modulate the activity of other neurotransmitter systems, such as GABA and dopamine, and affect the expression of various genes involved in synaptic plasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has several advantages for lab experiments, including its high purity, stability, and selectivity for the AMPA subtype of glutamate receptors. It is also relatively easy to use and can be administered in a variety of ways, such as intraperitoneal injection, intravenous infusion, or direct application to brain slices. However, Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate also has some limitations, such as its relatively short half-life in vivo, which requires frequent dosing to maintain its effects. It can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate in scientific research. One direction is to explore its potential therapeutic applications in neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Another direction is to investigate its role in synaptic plasticity and learning and memory, and to develop new compounds that can selectively target specific subtypes of glutamate receptors. Additionally, Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate can be used in combination with other drugs or interventions to enhance its therapeutic efficacy and minimize its side effects.
Méthodes De Synthèse
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate can be synthesized by the reaction of tert-butyl 2-amino-3-bromopropionate with 4-nitrophenylacetonitrile in the presence of a palladium catalyst. The reaction yields Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate as a white crystalline powder with a purity of over 98%.
Applications De Recherche Scientifique
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity caused by excessive glutamate release in the brain, which is implicated in many neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has also been used to study the role of glutamate receptors in learning and memory, pain perception, and addiction.
Propriétés
IUPAC Name |
tert-butyl 2-amino-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)11(14)8-9-4-6-10(7-5-9)15(17)18/h4-7,11H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXHVZZCTZMYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)

![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)


![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)

![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)